2-(5-Bromo-2-pyridyl)imidazole-5-carbaldehyde
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Overview
Description
2-(5-Bromo-2-pyridyl)imidazole-5-carbaldehyde is a heterocyclic compound that features both a brominated pyridine ring and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromo-2-pyridyl)imidazole-5-carbaldehyde typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-bromo-2-pyridinecarboxaldehyde with imidazole under specific conditions. The reaction is often catalyzed by acids or bases and may require elevated temperatures to proceed efficiently .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of continuous flow reactors and more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
2-(5-Bromo-2-pyridyl)imidazole-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.
Major Products
Oxidation: 2-(5-Bromo-2-pyridyl)imidazole-5-carboxylic acid.
Reduction: 2-(5-Bromo-2-pyridyl)imidazole-5-methanol.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-(5-Bromo-2-pyridyl)imidazole-5-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 2-(5-Bromo-2-pyridyl)imidazole-5-carbaldehyde is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its imidazole and pyridine rings. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Chloro-2-pyridyl)imidazole-5-carbaldehyde
- 2-(5-Fluoro-2-pyridyl)imidazole-5-carbaldehyde
- 2-(5-Methyl-2-pyridyl)imidazole-5-carbaldehyde
Uniqueness
2-(5-Bromo-2-pyridyl)imidazole-5-carbaldehyde is unique due to the presence of the bromine atom, which can participate in specific types of chemical reactions, such as halogen bonding and nucleophilic substitution. This makes it a versatile intermediate in organic synthesis and a valuable compound for developing new materials and pharmaceuticals .
Properties
Molecular Formula |
C9H6BrN3O |
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Molecular Weight |
252.07 g/mol |
IUPAC Name |
2-(5-bromopyridin-2-yl)-1H-imidazole-5-carbaldehyde |
InChI |
InChI=1S/C9H6BrN3O/c10-6-1-2-8(11-3-6)9-12-4-7(5-14)13-9/h1-5H,(H,12,13) |
InChI Key |
UFZNEQLQDPFPNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1Br)C2=NC=C(N2)C=O |
Origin of Product |
United States |
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